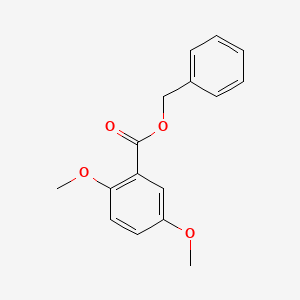
Benzyl 2,5-dimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2,5-dimethoxybenzoate is an organic compound that belongs to the class of benzoate esters It is derived from the esterification of 2,5-dimethoxybenzoic acid with benzyl alcohol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,5-dimethoxybenzoate typically involves the esterification of 2,5-dimethoxybenzoic acid with benzyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The general reaction can be represented as:
2,5-dimethoxybenzoic acid+benzyl alcohol→Benzyl 2,5-dimethoxybenzoate+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol group, yielding 2,5-dimethoxybenzyl alcohol.
Substitution: The methoxy groups on the benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed:
Oxidation: Benzaldehyde derivatives.
Reduction: 2,5-dimethoxybenzyl alcohol.
Substitution: Various substituted this compound derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s derivatives have been explored for their biological activities, including antimicrobial and anticancer properties.
Medicine: Research has investigated its potential as a prodrug, where it can be metabolized into active pharmaceutical agents.
Industry: It is used in the synthesis of specialty chemicals and as a precursor for various industrial applications.
Mecanismo De Acción
The mechanism of action of Benzyl 2,5-dimethoxybenzoate largely depends on its chemical structure and the specific context of its application. In biological systems, it may interact with cellular enzymes and receptors, leading to various biochemical effects. The methoxy groups and the ester linkage play crucial roles in its reactivity and interactions with molecular targets.
Comparación Con Compuestos Similares
Benzyl benzoate: Similar in structure but lacks the methoxy groups.
2,5-dimethoxybenzoic acid: The parent acid of Benzyl 2,5-dimethoxybenzoate.
Benzyl 4-methoxybenzoate: Another ester derivative with a single methoxy group.
Uniqueness: this compound is unique due to the presence of two methoxy groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. These methoxy groups can participate in various chemical reactions, making the compound versatile for different applications.
Propiedades
Número CAS |
90578-39-5 |
|---|---|
Fórmula molecular |
C16H16O4 |
Peso molecular |
272.29 g/mol |
Nombre IUPAC |
benzyl 2,5-dimethoxybenzoate |
InChI |
InChI=1S/C16H16O4/c1-18-13-8-9-15(19-2)14(10-13)16(17)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 |
Clave InChI |
DIYALSWQLNYWNO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


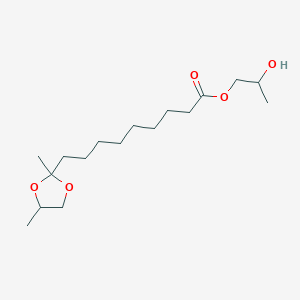
![4-([1,1'-Biphenyl]-4-yl)-6-phenylpyrimidin-2-amine](/img/structure/B14350086.png)
![1,3-Propanediol, 2-[(3-aminopropyl)amino]-2-(hydroxymethyl)-](/img/structure/B14350093.png)
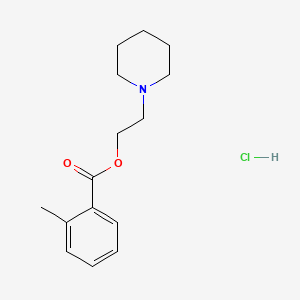
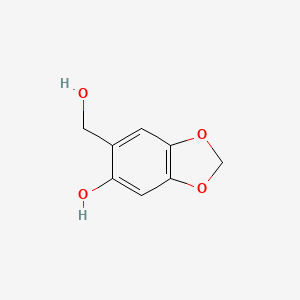
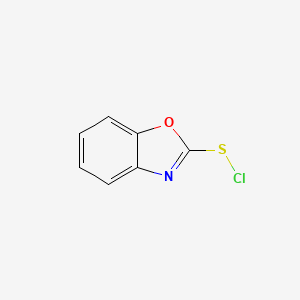

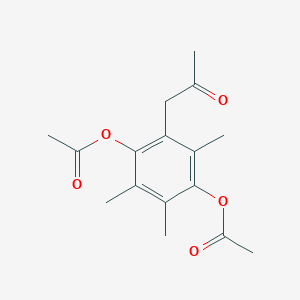
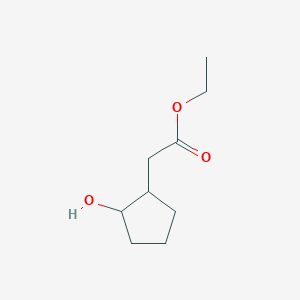
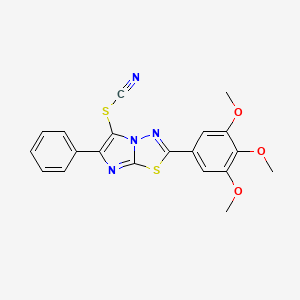
![Methyl 4-[4-(4-methoxy-4-oxobut-2-enoyl)-2,5-dimethylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14350146.png)
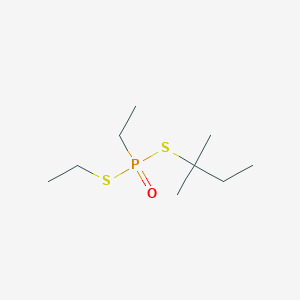
![1-[2-(Naphthalen-1-yl)ethyl]-4-[2-(pyrrolidin-1-yl)ethyl]piperazine](/img/structure/B14350161.png)
![5-[(E)-(2-Methoxyphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14350170.png)
